molecular formula C6H11IO2 B041203 Tert-butyl 2-iodoacetate CAS No. 49827-15-8

Tert-butyl 2-iodoacetate

Cat. No.: B041203
CAS No.: 49827-15-8
M. Wt: 242.05 g/mol
InChI Key: QYPDJIDQEZDFLS-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodoacetate: is an organic compound with the molecular formula C₆H₁₁IO₂ . It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the methyl group is replaced by an iodine atom. This compound is commonly used in organic synthesis, particularly in the preparation of various esters and as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Iodination of Tert-butyl Acetate: One common method involves the iodination of tert-butyl acetate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under acidic conditions to introduce the iodine atom into the acetate molecule.

    Esterification of 2-iodoacetic Acid: Another method involves the esterification of 2-iodoacetic acid with tert-butyl alcohol.

Industrial Production Methods: Industrial production of tert-butyl 2-iodoacetate typically follows the same synthetic routes as laboratory preparation but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

    Tert-butyl 2-bromoacetate: Similar in structure but with a bromine atom instead of iodine. It is less reactive than tert-butyl 2-iodoacetate.

    Tert-butyl 2-chloroacetate: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo and iodo derivatives.

    Tert-butyl 2-fluoroacetate: Contains a fluorine atom.

Uniqueness: this compound is unique due to its high reactivity, which is attributed to the presence of the iodine atom. This makes it particularly useful in reactions requiring a strong leaving group, such as nucleophilic substitutions .

Properties

IUPAC Name

tert-butyl 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPDJIDQEZDFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452226
Record name Tert-butyl 2-iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49827-15-8
Record name Tert-butyl 2-iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of t-butyl chloroacetate (20 g) and sodium iodide (25 g) is stirred in acetone (200 ml) for twenty hours. The acetone is removed by distillation under reduced pressure. The residue is partitioned between diethyl ether (100 ml) and water (50 ml). The ether layer is washed with water, 5% sodium thiosulfate solution, and water. The organic layer is dried over sodium sulfate, and evaporated under reduced pressure. There is obtained 25 grams of t-butyl iodoacetate. NMR: 63.5, 1.38.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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